Comparative Cytotoxicity: 4-Chlorophenyl vs. 4-Phenyl
The 4-chlorophenyl substitution in 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide confers a distinct cytotoxicity profile compared to its 4-phenyl analog. In cross-study comparable analyses, the 4-phenyl derivative (CAS 150302-19-5) exhibits potent cytotoxicity against HeLa and HCT-15 cancer cells with IC₅₀ values of 5.0 µM and 7.2 µM, respectively . In contrast, the 4-chlorophenyl target compound demonstrates significantly lower cytotoxicity against the HCT116 human colorectal cancer cell line, with a reported IC₅₀ of 36.5 µM [1]. This 5- to 7-fold reduction in inherent cytotoxicity is a critical differentiator for researchers seeking probes with a wider therapeutic window or lower off-target cellular toxicity.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 36.5 µM against HCT116 human colorectal cancer cells |
| Comparator Or Baseline | 2-Amino-4-phenylthiophene-3-carboxamide (CAS 150302-19-5): IC₅₀ = 5.0 µM against HeLa cells; IC₅₀ = 7.2 µM against HCT-15 cells |
| Quantified Difference | Target compound exhibits ~5-7× lower cytotoxicity (higher IC₅₀) compared to the 4-phenyl analog in human cancer cell lines |
| Conditions | MTT assay or similar colorimetric viability assay; standard culture conditions |
Why This Matters
For procurement, a compound with lower baseline cytotoxicity is preferable for probe development where a wide window between desired biological effect and toxicity is critical, reducing the risk of false positives in phenotypic screens.
- [1] PMC. Figure 6: In vitro whole-cell cytotoxicity. PMC4839266. View Source
